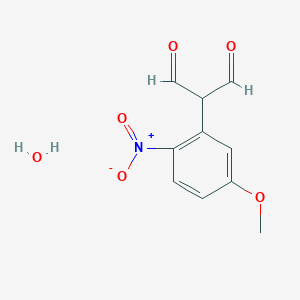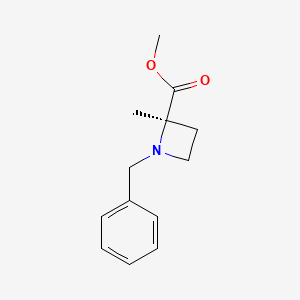
3,4-Difluoro-5-methoxybenzaldehyde
Vue d'ensemble
Description
3,4-Difluoro-5-methoxybenzaldehyde: is an organic compound with the molecular formula C8H6F2O2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a methoxy group at the 5 position. This compound is used in various fields of scientific research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,4-Difluoro-5-methoxybenzaldehyde typically begins with commercially available starting materials such as 3,4-difluoroaniline and 5-methoxy-2-nitrobenzaldehyde.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as palladium on carbon for reduction and formylation reagents like formic acid.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3,4-Difluoro-5-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed:
Oxidation: 3,4-Difluoro-5-methoxybenzoic acid.
Reduction: 3,4-Difluoro-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 3,4-Difluoro-5-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic properties.
Biology and Medicine:
Drug Discovery: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies to understand the interactions of fluorinated compounds with biological systems.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and intermediates for industrial applications.
Mécanisme D'action
The mechanism of action of 3,4-Difluoro-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. The methoxy group influences the compound’s solubility and overall chemical behavior. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparaison Avec Des Composés Similaires
- 3,5-Difluoro-4-methoxybenzaldehyde
- 4-Fluoro-3-methoxybenzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
Comparison:
- 3,5-Difluoro-4-methoxybenzaldehyde: Similar in structure but with different positions of fluorine atoms, leading to variations in reactivity and applications .
- 4-Fluoro-3-methoxybenzaldehyde: Contains only one fluorine atom, resulting in different chemical properties and uses .
- 2-Fluoro-5-methoxybenzaldehyde: The position of the fluorine atom affects its reactivity and potential applications .
3,4-Difluoro-5-methoxybenzaldehyde stands out due to the specific arrangement of its substituents, which imparts unique chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
3,4-difluoro-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBGAZPSMRFXLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654222 | |
| Record name | 3,4-Difluoro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881190-46-1 | |
| Record name | 3,4-Difluoro-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1461723.png)









